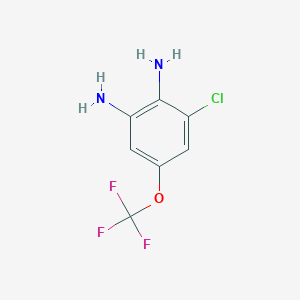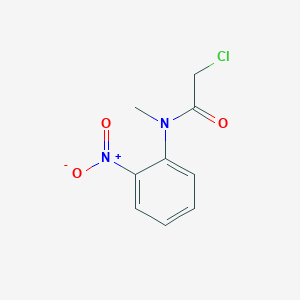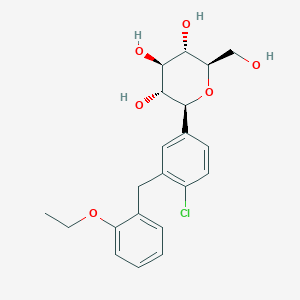
Dapagliflozin Ortho Isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapagliflozin Ortho Isomer is a chemical compound that is structurally related to dapagliflozin, a selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor. Dapagliflozin is primarily used to manage type 2 diabetes by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine . The ortho isomer of dapagliflozin is an impurity that can be formed during the synthesis of dapagliflozin .
Métodos De Preparación
The preparation of dapagliflozin ortho isomer involves several synthetic routes and reaction conditions. One method starts with 5-bromo-2-chlorobenzoic acid as the starting material. The process includes chlorination, condensation, rearrangement, ethylation, and reduction steps to obtain the ortho isomer impurity . Another method involves dissolving 2-chloro-5-bromobenzoic acid in a solvent, followed by acylation, Friedel-Crafts alkylation, carbonyl reduction, condensation, and methoxy removal reactions .
Análisis De Reacciones Químicas
Dapagliflozin ortho isomer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloro reagents, acylating agents, and reducing agents such as triethylsilane and boron trifluoride etherate . The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .
Aplicaciones Científicas De Investigación
Dapagliflozin ortho isomer has several scientific research applications. It is used in the study of impurities and related substances in dapagliflozin bulk drugs . Additionally, it is valuable in the development of analytical methods for the simultaneous analysis of dapagliflozin and its impurities . The compound also plays a role in understanding the metabolism and transformation of dapagliflozin in humans, contributing to drug discovery and development .
Mecanismo De Acción
The mechanism of action of dapagliflozin ortho isomer is similar to that of dapagliflozin. By inhibiting SGLT2, it reduces the reabsorption of filtered glucose in the kidneys, promoting urinary glucose excretion . This action helps improve glycemic control in adults with type 2 diabetes. Additionally, dapagliflozin reduces sodium reabsorption and increases sodium delivery to the distal tubule, influencing various physiological functions .
Comparación Con Compuestos Similares
Dapagliflozin ortho isomer can be compared with other SGLT2 inhibitors such as canagliflozin, empagliflozin, and ipragliflozin . While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural configuration and its role as an impurity in the synthesis of dapagliflozin . This uniqueness makes it an important compound for studying the purity and quality of dapagliflozin bulk drugs.
Propiedades
Fórmula molecular |
C21H25ClO6 |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(2-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-16-6-4-3-5-12(16)9-14-10-13(7-8-15(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |
Clave InChI |
GZUADDXLXVDFHI-ADAARDCZSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
SMILES canónico |
CCOC1=CC=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



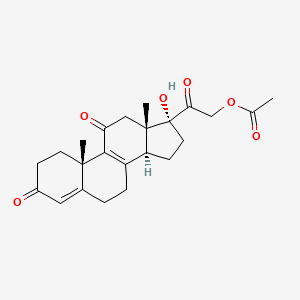


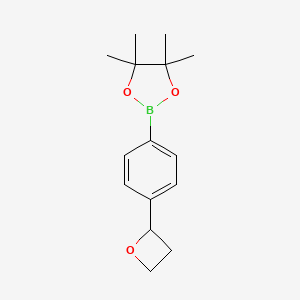
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)

